

N-Methyl-1-(thiazol-4-yl)methanamine literature review and background

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Compound of Interest

Compound Name: *N-Methyl-1-(thiazol-4-yl)methanamine*

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An In-depth Technical Guide to **N-Methyl-1-(thiazol-4-yl)methanamine**

This technical guide provides a comprehensive overview of **N-Methyl-1-(thiazol-4-yl)methanamine**, a thiazole-containing compound with significant potential in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its chemical properties, synthesis, biological activities, and mechanisms of action.

Chemical and Physical Properties

N-Methyl-1-(thiazol-4-yl)methanamine is a small molecule with a molecular formula of $C_5H_8N_2S$.^[1] Its structure features a thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms, and a methylaminomethyl group at the 4-position. This unique structure is believed to be a key contributor to its biological activity.^[1]

Property	Value	Source
IUPAC Name	N-methyl-1-(1,3-thiazol-4-yl)methanamine	[1]
CAS Number	120739-94-8	[1]
Molecular Formula	C5H8N2S	[1]
Molecular Weight	128.2 g/mol	[1]
Canonical SMILES	CNCC1=CSC=N1	[1]
Appearance	Light yellow solid	[2]
Storage Conditions	0-8 °C	[2]

Synthesis

Several synthetic routes for **N-Methyl-1-(thiazol-4-yl)methanamine** have been reported. The most common methods include the Hantzsch thiazole synthesis and the methylation of a precursor amine.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely used method for constructing the thiazole core.[1] This approach involves the condensation of an α -haloketone with a thioamide. For the synthesis of **N-Methyl-1-(thiazol-4-yl)methanamine**, a variation of this method is employed by reacting 4-(bromomethyl)thiazole with methylamine. This reaction has been reported to yield the target compound with an efficiency of 65–72%.[1]

Experimental Protocol: Hantzsch-type Synthesis

- **Reaction Setup:** In a round-bottom flask, dissolve 4-(bromomethyl)thiazole in a suitable solvent such as ethanol or dioxane.
- **Addition of Amine:** Add methylamine to the solution. The reaction is typically base-mediated and may not require an additional catalyst.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 60–80°C.

- **Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Workup and Purification:** Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

Methylation of 1-(thiazol-4-yl)methanamine

Another common synthetic route involves the direct methylation of 1-(thiazol-4-yl)methanamine. [1] This method utilizes a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Experimental Protocol: Methylation

- **Starting Material:** Dissolve 1-(thiazol-4-yl)methanamine in a suitable solvent.
- **Addition of Base:** Add a base (e.g., potassium carbonate, triethylamine) to the solution to deprotonate the primary amine.
- **Addition of Methylating Agent:** Slowly add methyl iodide or dimethyl sulfate to the reaction mixture.
- **Reaction Conditions:** Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
- **Purification:** After completion, the reaction is quenched, and the product is extracted and purified, typically by chromatography.

Biological Activities and Mechanisms of Action

N-Methyl-1-(thiazol-4-yl)methanamine has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The thiazole ring is a common scaffold in many biologically active compounds and is thought to enhance the bioactivity of this molecule. [1][3]

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Thiazole derivatives containing a methanamine substituent have shown particular efficacy against clinically relevant strains such as *Staphylococcus aureus*, *Escherichia coli*, and *Pseudomonas aeruginosa*. [1]

Mechanism of Action: The antimicrobial effects are believed to stem from multiple mechanisms. It has been shown to inhibit fatty acid biosynthesis by targeting the enzyme FabH, which is crucial for bacterial lipid metabolism.[1] Additionally, it can interfere with bacterial DNA replication by inhibiting DNA gyrase.[1] In fungi, it disrupts ergosterol biosynthesis by binding to 14-alpha-lanosterol demethylase.[1]

Organism	MIC Range (µg/mL)	Source
Gram-positive bacteria	1.0 - 8.0	[1]
Candida albicans	0.008 - 7.81	[1]

Anti-inflammatory Activity

N-Methyl-1-(thiazol-4-yl)methanamine demonstrates significant anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2) and modulation of the nuclear factor kappa B (NF-κB) signaling pathway.[1]

Mechanism of Action: The compound shows potent and selective inhibition of COX-2, with inhibitory concentrations in the micromolar range.[1] Thiazole derivatives with methanamine groups have achieved high selectivity indices for COX-2 over COX-1, indicating a favorable safety profile with reduced gastrointestinal side effects.[1]

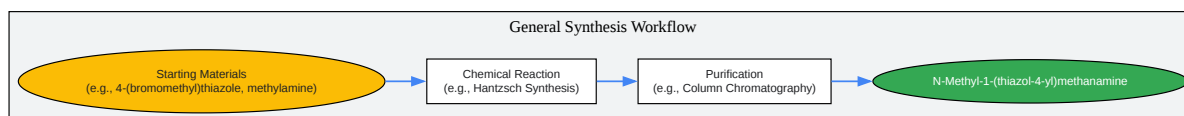
Parameter	Value	Source
COX-2 IC50	0.08 - 0.16 µM	[1]
COX-2 Selectivity Index	>300	[1]

Neuroprotective Effects

Research suggests that **N-Methyl-1-(thiazol-4-yl)methanamine** has neuroprotective properties mediated by the activation of sirtuin 1 (SIRT1) pathways.[1] This activation promotes cellular stress resistance and longevity. The compound exhibits good blood-brain barrier permeability, allowing for effective distribution to the central nervous system.[1] It has shown efficacy in models of oxidative stress, including hydrogen peroxide exposure and ischemia-reperfusion injury.[1] The mechanism involves enhancing endogenous antioxidant systems and reducing the expression of pro-inflammatory cytokines.[1]

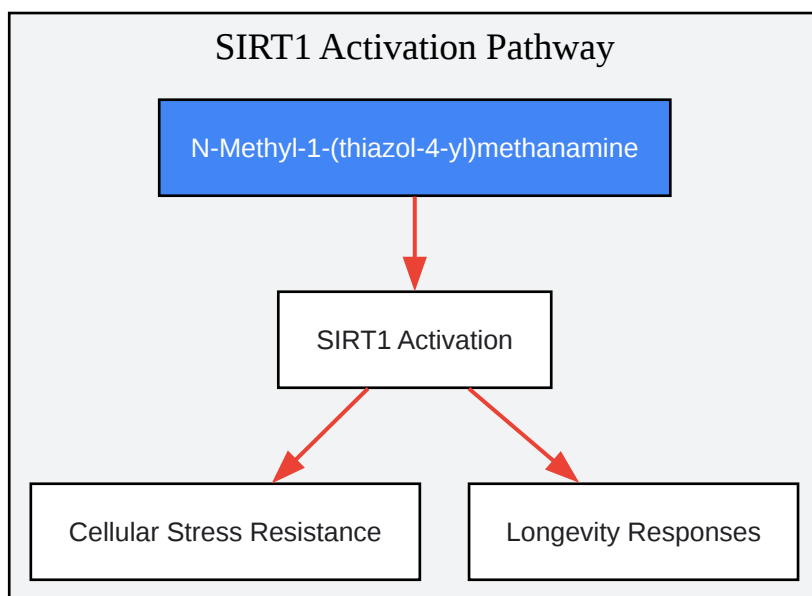
Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures associated with **N-Methyl-1-(thiazol-4-yl)methanamine**, the following diagrams have been created using the DOT language.



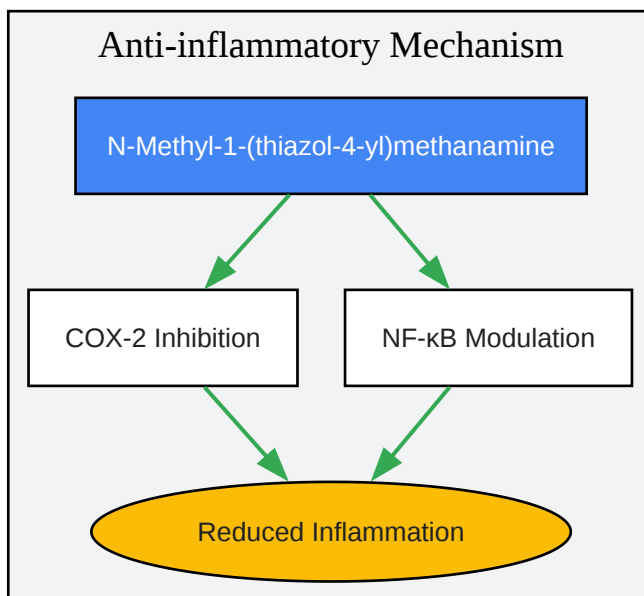
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Caption: General workflow for the synthesis of **N-Methyl-1-(thiazol-4-yl)methanamine**.



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Caption: Activation of the SIRT1 pathway by **N-Methyl-1-(thiazol-4-yl)methanamine**.



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Caption: Anti-inflammatory mechanisms of **N-Methyl-1-(thiazol-4-yl)methanamine**.

Conclusion

N-Methyl-1-(thiazol-4-yl)methanamine is a promising scaffold for the development of new therapeutic agents. Its diverse biological activities, coupled with well-defined synthetic pathways, make it an attractive candidate for further investigation. This guide has provided a detailed overview of its chemical properties, synthesis, and biological functions to aid researchers in their drug discovery and development efforts. The provided experimental outlines and pathway diagrams serve as a foundation for future studies into this versatile compound.

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References

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